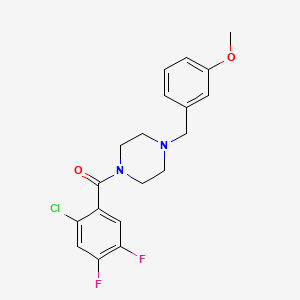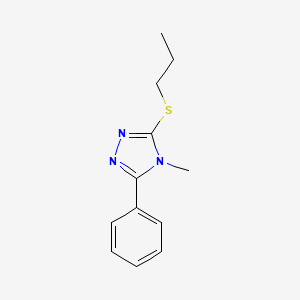![molecular formula C16H24BrNO2 B4933432 4-[6-(2-bromophenoxy)hexyl]morpholine](/img/structure/B4933432.png)
4-[6-(2-bromophenoxy)hexyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-(2-bromophenoxy)hexyl]morpholine, also known as BPHM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BPHM is a morpholine derivative that has a long alkyl chain with a bromophenoxy group attached to it. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 4-[6-(2-bromophenoxy)hexyl]morpholine is not fully understood. However, it is believed that the compound exerts its effects by interacting with various receptors in the body, including the cannabinoid receptors and the transient receptor potential vanilloid 1 (TRPV1) receptors. 4-[6-(2-bromophenoxy)hexyl]morpholine has been shown to inhibit the activity of TRPV1 receptors, which are involved in pain perception and inflammation. 4-[6-(2-bromophenoxy)hexyl]morpholine has also been shown to activate the cannabinoid receptors, which are involved in pain regulation and immune function.
Biochemical and Physiological Effects:
4-[6-(2-bromophenoxy)hexyl]morpholine has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. 4-[6-(2-bromophenoxy)hexyl]morpholine has been shown to have a low toxicity profile and is well-tolerated in animal models. However, further studies are needed to determine the long-term effects of 4-[6-(2-bromophenoxy)hexyl]morpholine on the body.
Avantages Et Limitations Des Expériences En Laboratoire
4-[6-(2-bromophenoxy)hexyl]morpholine has several advantages for lab experiments, including its low toxicity profile and its ability to selectively target specific receptors in the body. However, 4-[6-(2-bromophenoxy)hexyl]morpholine has some limitations, including its low solubility in water and its relatively low yield during synthesis.
Orientations Futures
There are several future directions for the study of 4-[6-(2-bromophenoxy)hexyl]morpholine. In the field of medicine, further studies are needed to determine the efficacy and safety of 4-[6-(2-bromophenoxy)hexyl]morpholine as an anti-inflammatory and analgesic agent in humans. In the field of material science, further studies are needed to optimize the synthesis of 4-[6-(2-bromophenoxy)hexyl]morpholine and its use as a surfactant and stabilizer. In the field of agriculture, further studies are needed to determine the efficacy of 4-[6-(2-bromophenoxy)hexyl]morpholine as a herbicide and its potential environmental impact. Overall, 4-[6-(2-bromophenoxy)hexyl]morpholine has the potential to be a valuable tool in various fields of scientific research.
Méthodes De Synthèse
4-[6-(2-bromophenoxy)hexyl]morpholine can be synthesized using various methods, including the reaction of 6-bromohexanol with 2-chlorophenol in the presence of a base, followed by the reaction with morpholine in the presence of a catalyst. Another method involves the reaction of 6-bromohexanol with 2-phenoxyethanol in the presence of a base, followed by the reaction with morpholine in the presence of a catalyst. The yield of 4-[6-(2-bromophenoxy)hexyl]morpholine obtained using these methods ranges from 50-70%.
Applications De Recherche Scientifique
4-[6-(2-bromophenoxy)hexyl]morpholine has been extensively studied for its potential applications in various fields. In the field of medicine, 4-[6-(2-bromophenoxy)hexyl]morpholine has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential use as a drug delivery system for cancer treatment. In the field of material science, 4-[6-(2-bromophenoxy)hexyl]morpholine has been used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsion polymerization. In the field of agriculture, 4-[6-(2-bromophenoxy)hexyl]morpholine has been studied for its potential use as a herbicide.
Propriétés
IUPAC Name |
4-[6-(2-bromophenoxy)hexyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2/c17-15-7-3-4-8-16(15)20-12-6-2-1-5-9-18-10-13-19-14-11-18/h3-4,7-8H,1-2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTPECCGKYHMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B4933362.png)
![6-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4933364.png)
![N-(4-ethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4933366.png)
![3-(2-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4933370.png)

![2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4933401.png)
![3-methyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4933402.png)


![N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4933429.png)

![2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-1-methyl-1H-indole](/img/structure/B4933434.png)
![N-benzyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4933441.png)